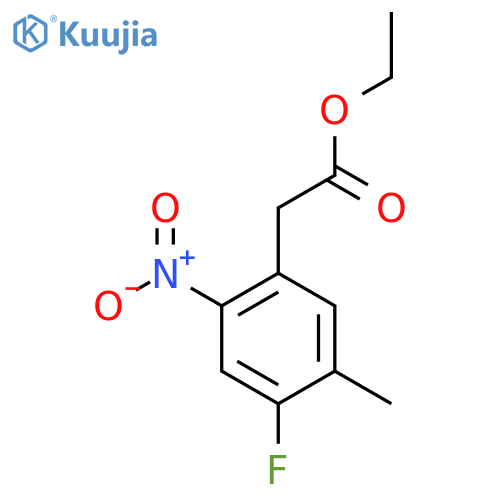

Cas no 1806307-68-5 (Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate)

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate

-

- インチ: 1S/C11H12FNO4/c1-3-17-11(14)5-8-4-7(2)9(12)6-10(8)13(15)16/h4,6H,3,5H2,1-2H3

- InChIKey: CGTSRQLNRLLABA-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=C(C=C1C)CC(=O)OCC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 292

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 72.1

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009226-250mg |

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate |

1806307-68-5 | 97% | 250mg |

499.20 USD | 2021-07-06 | |

| Alichem | A010009226-1g |

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate |

1806307-68-5 | 97% | 1g |

1,490.00 USD | 2021-07-06 | |

| Alichem | A010009226-500mg |

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate |

1806307-68-5 | 97% | 500mg |

847.60 USD | 2021-07-06 |

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetateに関する追加情報

Ethyl 4-Fluoro-5-Methyl-2-Nitrophenylacetate: A Comprehensive Overview

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate, with the CAS number 1806307-68-5, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which includes a nitro group at the 2-position, a fluoro group at the 4-position, and a methyl group at the 5-position on the phenyl ring. The acetate ester functionality further enhances its versatility in various chemical reactions and applications.

Recent studies have highlighted the potential of Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate as a key intermediate in the synthesis of advanced materials. Researchers have explored its role in constructing heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials. The presence of electron-withdrawing groups like the nitro and fluoro substituents significantly influences the reactivity of this compound, making it an ideal candidate for nucleophilic aromatic substitution reactions.

The synthesis of Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate involves a multi-step process that typically begins with the nitration of an aromatic ring followed by subsequent fluorination and methylation steps. The final step involves esterification to introduce the acetate group. This compound's stability under various reaction conditions has been thoroughly investigated, with findings suggesting that it maintains its integrity even under harsh chemical transformations.

In terms of applications, Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate has shown promise in the development of high-performance polymers. Its ability to undergo controlled polymerization reactions has led to the creation of materials with enhanced mechanical properties and thermal stability. Additionally, this compound has been utilized in the synthesis of bioactive molecules, where its structural features contribute to unique pharmacokinetic profiles.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate. Quantum mechanical calculations have revealed that the nitro group significantly polarizes the aromatic ring, facilitating nucleophilic attack at specific positions. This understanding has enabled chemists to design more efficient synthetic pathways for this compound.

Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate also plays a crucial role in click chemistry, where it serves as a versatile building block for constructing complex molecular architectures. Its compatibility with various coupling reactions has made it a valuable tool in drug discovery and material science research.

In conclusion, Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate is a multifaceted compound with a wide range of applications across different scientific domains. Its unique structure and reactivity make it an essential component in modern chemical synthesis, and ongoing research continues to uncover new possibilities for its use in cutting-edge technologies.

1806307-68-5 (Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)

- 58084-26-7(2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione)

- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)

- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)

- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)

- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)

- 2549063-12-7(5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole)

- 2446803-91-2(INDEX NAME NOT YET ASSIGNED)